molecular formula C17H13ClFNO B2455330 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde CAS No. 874590-96-2

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2455330
CAS No.: 874590-96-2
M. Wt: 301.75
InChI Key: OXFHGBCNSYYQHD-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a high-purity indole-based chemical building block offered as a dry powder for research applications. This compound is a derivative of the privileged indole scaffold, a structure recognized for its significant prevalence in pharmaceuticals and bioactive molecules . With a molecular formula of C₁₇H₁₃ClFNO and a molecular weight of 301.75, it features a carbaldehyde functional group that provides a versatile handle for further synthetic modification, making it a valuable intermediate in medicinal chemistry and lead optimization programs . The specific substitution pattern on the indole nitrogen with a 2-chloro-4-fluorobenzyl group, combined with a methyl group at the 2-position, contributes to the compound's unique physicochemical properties. According to Lipinski's rule of five, it has a calculated logP of 4.334, zero hydrogen bond donors, one hydrogen bond acceptor, and a polar surface area of 22 Ų, which are important parameters for researchers in drug discovery . This compound is intended solely for research purposes in biological screening and hit-to-lead studies. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-2-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO/c1-11-15(10-21)14-4-2-3-5-17(14)20(11)9-12-6-7-13(19)8-16(12)18/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFHGBCNSYYQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)F)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 2-chloro-4-fluorobenzyl Group: This step involves the alkylation of the indole core with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formylation: The final step is the formylation of the indole ring to introduce the carbaldehyde group. This can be achieved using Vilsmeier-Haack reaction, where the indole reacts with a formylating agent like DMF and POCl3.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Condensation Reactions at the Aldehyde Group

The aldehyde moiety at position 3 undergoes condensation with nucleophiles such as amines, hydrazines, and hydroxylamines.

Reaction TypeReagents/ConditionsProductYieldSource
Hydrazone FormationHydrazine hydrate, EtOH, reflux3-(Hydrazonomethyl)indole derivative85–90%
Imine FormationPrimary amine, DMF, 60°C, 24hSchiff base (e.g., imidazole derivatives)47–61%
Oxime SynthesisNH2_2OH·HCl, NaOAc, EtOH, 70°CIndole-3-carbaldehyde oxime78%

Key Findings :

  • The aldehyde group participates in Van Leusen three-component reactions with amines and TosMIC to form 1H-imidazole derivatives (e.g., anti-MRSA agents) .

  • Hydrazones derived from this compound exhibit antimicrobial activity, as seen in analogues with MIC values ≤0.25 µg/mL against Cryptococcus neoformans .

Nucleophilic Substitution at the Chloro Substituent

The 2-chloro group on the benzyl ring is susceptible to nucleophilic displacement under basic or catalytic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
SNAr with AminesK2_2CO3_3, DMF, 80°C2-Amino-4-fluorobenzyl-indole derivative65%
Cross-CouplingPd(PPh3_3)4_4, arylboronic acidBiaryl-substituted indole72%

Mechanistic Insight :

  • Palladium-catalyzed Suzuki coupling replaces the chloro group with aryl/heteroaryl groups, leveraging the electron-deficient benzyl ring .

  • Sodium hydride in DMF facilitates substitution with amines, forming secondary or tertiary amines .

C–H Functionalization of the Indole Core

The indole ring undergoes regioselective C–H activation at positions 4, 5, or 6, directed by the aldehyde group.

Reaction TypeReagents/ConditionsProductYieldSource
C4-ArylationPd(TFA)2_2, AgOAc, aryl iodide4-Aryl-3-carbaldehyde indole70%
C2-AlkylationNaH, alkyl halide, DMF, 0°C2-Alkyl-substituted indole80%

Key Observations :

  • Pd(II) catalysts enable C4-arylation via a cyclometalated Pd(II) intermediate, followed by oxidative addition with aryl iodides .

  • Alkylation at C2 occurs under mild conditions due to the methyl group’s steric protection at position 2 .

Electrophilic Aromatic Substitution

The indole ring participates in electrophilic substitution at position 5 or 6, guided by the electron-donating methyl group.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO3_3, AcOH, 80°C5-Nitro-indole-3-carbaldehyde60%
BrominationBr2_2, CCl4_4, RT5-Bromo-indole-3-carbaldehyde55%

Regioselectivity :

  • Nitration favors position 5 due to the methyl group’s ortho/para-directing effects, while bromination occurs at position 6 under radical conditions .

Reduction and Oxidation Reactions

The aldehyde group can be reduced to a primary alcohol or oxidized to a carboxylic acid.

Reaction TypeReagents/ConditionsProductYieldSource
NaBH4_4 ReductionNaBH4_4, MeOH, 0°C3-(Hydroxymethyl)indole90%
KMnO4_4 OxidationKMnO4_4, H2_2O, 100°CIndole-3-carboxylic acid85%

Applications :

  • Reduced alcohols serve as intermediates for esterification or etherification .

  • Carboxylic acid derivatives are precursors for amide-coupled bioactive molecules .

Decarboxylation and Rearrangement

Under acidic or thermal conditions, the aldehyde group participates in decarbonylation or Friedel-Crafts rearrangements.

Reaction TypeReagents/ConditionsProductYieldSource
Acidic DecarbonylationH2_2SO4_4, 120°C2-Methylindole70%
Friedel-Crafts MigrationAlCl3_3, CH2_2Cl2_2, RT3-Acetylindole derivative65%

Mechanism :

  • Protonation of the aldehyde oxygen facilitates cleavage of the C=O bond, yielding an indole hydrocarbon .

  • Lewis acids promote acyl migration from C3 to C2, forming 3,2-rearranged products .

Scientific Research Applications

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a 2-chloro-4-fluorobenzyl group attached to an indole ring , along with a methyl and a carbaldehyde functional group . The synthesis typically involves several key steps:

  • Formation of the Indole Core : Using Fischer indole synthesis, phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
  • Alkylation : The indole core is alkylated with 2-chloro-4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
  • Formylation : The final step involves introducing the carbaldehyde group via a Vilsmeier-Haack reaction.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study reported that related indole derivatives demonstrated inhibition of FLT3 kinase, which is crucial for certain leukemia cell lines. For instance, compounds with electron-withdrawing groups at specific positions showed enhanced anticancer activity, with IC50 values as low as 0.072μM0.072\,\mu M against FLT3/ITD mutated cells .

Antimicrobial Activity

Indoles are known for their antimicrobial properties. The target compound has been evaluated for its ability to inhibit various pathogens. For example, structural modifications in indole derivatives have led to increased potency against bacterial strains, suggesting that this compound may also possess similar properties.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The aldehyde group can form reversible covalent bonds with enzyme active sites, inhibiting their function.
  • Receptor Modulation : It may act as an agonist or antagonist on specific receptors, influencing cellular signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activities of indole derivatives:

StudyFindings
Study 1Indole derivatives showed potent inhibition of FLT3 kinase activity (IC50 = 0.072μM0.072\,\mu M) and induced cell cycle arrest in MV4-11 cells .
Study 2Related compounds exhibited significant antimicrobial activity against various bacterial strains.
Study 3Indoles have been linked to anti-inflammatory effects through modulation of immune responses .

Q & A

Q. What are the key steps in synthesizing 1-(2-chloro-4-fluorobenzyl)-2-methyl-1H-indole-3-carbaldehyde?

The synthesis involves three main steps:

  • Formylation : Use POCl₃ and DMF in a NaOH solution to introduce the aldehyde group at the 3-position of the indole core .
  • Benzylation : React the intermediate with 2-chloro-4-fluorobenzyl bromide using NaH in DMF to substitute the indole N1 position .
  • Purification : Perform flash column chromatography (petroleum benzine/ethyl acetate gradient) to isolate the final product, typically yielding ~41% over three steps .
    Note: Ensure anhydrous conditions for NaH-mediated reactions to avoid side reactions.

Q. How is structural characterization of this compound performed?

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming regiochemistry and substituent positions. For example:
    • ¹H-NMR: Peaks at δ 5.41 ppm (benzyl CH₂) and δ 7.45 ppm (indole H-2) confirm substitution patterns .
    • ¹⁹F-NMR: A singlet at δ -122.62 ppm verifies the fluorine environment .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, as demonstrated in structurally similar indole derivatives .

Q. What safety precautions are essential when handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/contact with skin, as halogenated indoles may exhibit toxicity .
  • Storage : Keep in a sealed container under inert gas (e.g., N₂) at low temperatures (-20°C) to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzylation step?

  • Base Selection : NaH in DMF is standard, but K₂CO₃ in DMF at elevated temperatures (60–80°C) may reduce side products like O-alkylation .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity, but DMF is preferred for solubility of indole intermediates .
  • Monitoring : Use TLC (petroleum ether:ethyl acetate, 7:3) to track reaction progress and minimize over-alkylation .

Q. What analytical methods resolve contradictions in spectral data?

  • Case Study : Discrepancies in ¹³C-NMR shifts (e.g., δ 140.6 ppm vs. δ 133.2 ppm for benzyl carbons) can arise from solvent effects (DMSO-d₆ vs. CDCl₃). Cross-validate with HR-ESI-MS to confirm molecular ion peaks (e.g., [M-OH]˙ at m/z 272.0630) .
  • Advanced Techniques : 2D NMR (HSQC, HMBC) clarifies connectivity in crowded spectra, particularly for fluorinated analogs .

Q. What computational tools predict the biological activity of this compound?

  • Docking Studies : Use Molecular Operating Environment (MOE) to model interactions with targets like NMDA receptors or bacterial enzymes, leveraging structural analogs (e.g., indole-2-carboxylic acids as NMDA antagonists) .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, BBB penetration, and CYP inhibition risks .

Q. How does the electronic nature of substituents influence reactivity?

  • Fluorine Effects : The electron-withdrawing 4-fluoro group on the benzyl ring increases electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., hydrazone formation) .
  • Chlorine Positioning : 2-Chloro substitution on the benzyl group sterically hinders π-stacking in crystallographic studies, altering packing motifs compared to 3-chloro analogs .

Methodological Guidance

Q. How to troubleshoot low yields in the final reduction step?

  • Reducing Agent : NaBH₄ in methanol is standard, but switch to LiAlH₄ for more stubborn carbonyl reductions, ensuring careful quenching to avoid explosions .
  • Temperature Control : Maintain 0–5°C during NaBH₄ additions to prevent over-reduction of the indole ring .

Q. What strategies validate purity for biological assays?

  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities <0.5% .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values to rule out hydrate or solvent residues .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

  • Core Modifications : Introduce substituents at the indole 5-position (e.g., -NO₂, -OCH₃) to probe electronic effects on activity .
  • Benzyl Variants : Replace 2-chloro-4-fluorobenzyl with 3-chloro-2-fluorobenzyl (see ) to assess steric vs. electronic contributions .

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